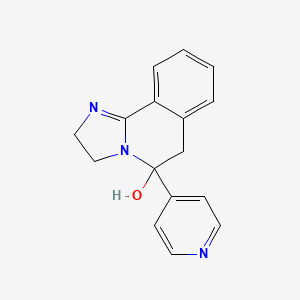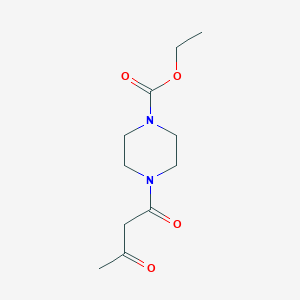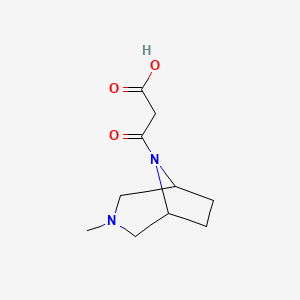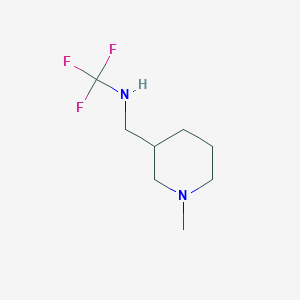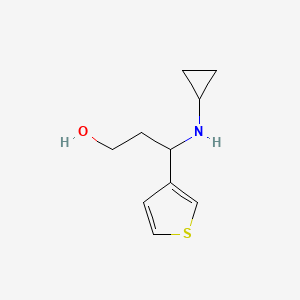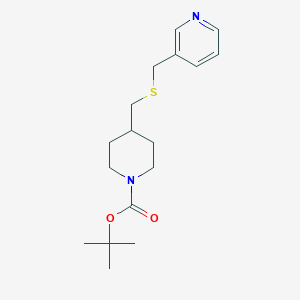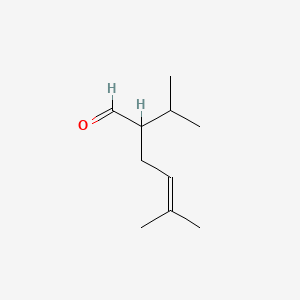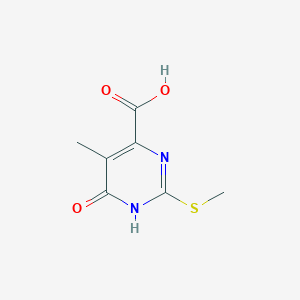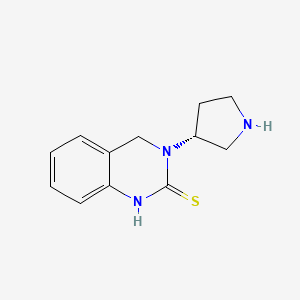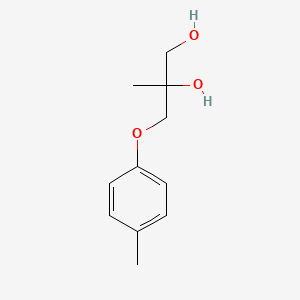
2-Methyl-3-(p-tolyloxy)-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(p-tolyloxy)-1,2-propanediol is an organic compound with a complex structure that includes a methyl group, a p-tolyloxy group, and a propanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(p-tolyloxy)-1,2-propanediol typically involves the reaction of 2-methyl-3-(p-tolyloxy)propionaldehyde with a suitable reducing agent. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which facilitate the reduction of the aldehyde group to a diol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reducing agents but under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(p-tolyloxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) or KMnO4 in aqueous solution.
Reduction: NaBH4 or LiAlH4 in ethanol or THF.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-(p-tolyloxy)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(p-tolyloxy)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diol groups can form hydrogen bonds with active sites, influencing the activity of enzymes or altering receptor binding. This interaction can modulate various biochemical pathways and physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-(p-tolyloxy)propionaldehyde
- 2-Methyl-3-(p-tolyloxy)propionic acid
- 2-Methyl-3-(p-tolyloxy)propanol
Uniqueness
2-Methyl-3-(p-tolyloxy)-1,2-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound’s diol structure allows for diverse chemical modifications and interactions, making it a versatile molecule for various applications.
Propiedades
Número CAS |
63991-98-0 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2-methyl-3-(4-methylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-9-3-5-10(6-4-9)14-8-11(2,13)7-12/h3-6,12-13H,7-8H2,1-2H3 |
Clave InChI |
MBJYNNMHFMUBHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC(C)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13953053.png)

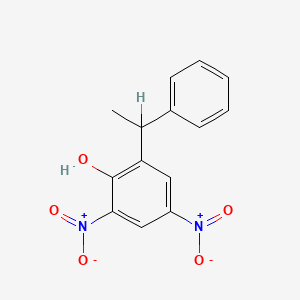
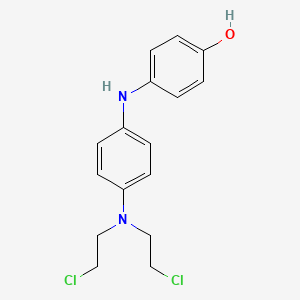
![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)
